molecular formula C14H18F3N3O4S B1682563 TUPS

TUPS

Cat. No.: B1682563
M. Wt: 381.37 g/mol
InChI Key: YORLNOBDSZJFQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TUPS typically involves the reaction of 1,3,4-thiadiazole derivatives with 4-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction conditions often include moderate temperatures (around 25-50°C) and the use of a base like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities. Solvent recovery and recycling systems are also employed to reduce waste and improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

TUPS undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Introduction to TUPS

Target-Unrelated Peptides are sequences that do not bind to the intended target during biopanning processes. Their identification and characterization are crucial for improving the specificity and efficacy of therapeutic agents. The development of tools such as SAROTUP has facilitated the identification of these peptides, allowing researchers to filter out undesired sequences effectively.

Applications in Drug Development

This compound play a vital role in drug discovery and development. They are used to:

  • Identify False Positives : In phage display techniques, this compound can be mistaken for true binding peptides. Tools like SAROTUP help researchers identify and exclude these false positives from their datasets, ensuring higher accuracy in drug candidate selection .
  • Enhance Drug Efficacy : By understanding the interactions between this compound and biological targets, researchers can design more effective drugs that minimize off-target effects. For instance, computational methods have been employed to analyze this compound interactions, leading to improved drug design strategies .

Case Study: SAROTUP Implementation

A study utilized SAROTUP to analyze phage display libraries, identifying 74 selection-related this compound and 781 propagation-related this compound. This comprehensive database allows researchers to refine their selection processes significantly .

Diagnostic Applications

This compound are also instrumental in developing diagnostic tools:

  • Biomarker Discovery : this compound can serve as potential biomarkers for various diseases. Their unique properties make them suitable candidates for developing novel diagnostic assays .
  • Vaccine Development : The identification of specific this compound can aid in designing vaccines that elicit robust immune responses without cross-reactivity with non-target proteins .

Case Study: Cancer Diagnostics

Recent advancements have demonstrated that nanoparticles encapsulated with specific peptides can distinguish between cancerous and non-cancerous cells with high sensitivity and specificity. This approach leverages the unique binding properties of this compound to improve diagnostic accuracy .

Biotechnological Innovations

In biotechnology, this compound contribute to:

  • Synthetic Biology : They are utilized in designing synthetic pathways for producing bioactive compounds, enhancing the yield and efficiency of bioprocesses.
  • Agricultural Applications : Research indicates that certain this compound can influence plant growth and development, making them valuable for developing agrochemicals aimed at improving crop resilience .

Case Study: Agrochemical Development

A study identified a chemical compound that stimulates plant thermomorphogenesis by interfering with specific enzymatic activities. This compound's mechanism could be further explored using insights gained from studying this compound interactions with plant growth regulators .

Data Tables

The following tables summarize key findings related to this compound applications:

Application AreaKey FindingsNotable Studies
Drug DevelopmentIdentification of 74 Srthis compound; improved specificitySAROTUP analysis
DiagnosticsHigh sensitivity (98%) in cancer detectionNanoparticle study
Biotechnological InnovationsEnhancement of crop resilienceAgrochemical research

Mechanism of Action

TUPS exerts its effects primarily through the inhibition of epoxide hydrolase and cytochrome P450 enzymes. By binding to the active sites of these enzymes, this compound prevents the metabolism of various substrates, leading to altered physiological responses. This inhibition can affect pathways involved in inflammation, oxidative stress, and lipid metabolism, making this compound a valuable tool in studying these processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

    Trifluoromethylphenyl ureas: Compounds with this functional group also show enzyme inhibition properties.

Uniqueness of TUPS

This compound is unique due to its dual inhibition of both epoxide hydrolase and cytochrome P450 enzymes, which is not commonly observed in other similar compounds. This dual activity makes it particularly valuable in research focused on cardiovascular diseases and metabolic disorders.

Biological Activity

  • Introduction
    TUPS (1-(1-methanesulfonyl-piperidin-4-yl)-3-(4-trifluoromethoxy-phenyl)-urea) is a selective inhibitor of soluble epoxide hydrolase (sEH) and has garnered attention for its potential therapeutic applications in cardiovascular diseases and other conditions linked to arachidonic acid metabolism. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular pathways, and relevant case studies.
  • Mechanism of Action
    This compound primarily functions by inhibiting sEH, an enzyme that hydrolyzes epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). By blocking this conversion, this compound enhances the availability of EETs, which are known to have vasodilatory and anti-inflammatory effects. This inhibition has significant implications for cardiac health, particularly in conditions such as hypertrophy.
  • Research Findings
    A study conducted on male Sprague-Dawley rats demonstrated that this compound administration significantly mitigated isoprenaline-induced cardiac hypertrophy. The treatment resulted in decreased expression of hypertrophic markers such as ANP, BNP, and EPHX2, indicating a protective effect against cardiac remodeling .

    Table 1: Effects of this compound on Cardiac Markers
    MarkerControl (Isoprenaline)Isoprenaline + this compound
    ANPIncreasedDecreased
    BNPIncreasedDecreased
    EPHX2IncreasedDecreased
  • Case Studies
    Several case studies have illustrated the efficacy of this compound in various experimental models:
    • Cardiac Hypertrophy Model : In a controlled study, rats treated with this compound showed significant reductions in cardiac mass and improved left ventricular function compared to controls receiving only isoprenaline .
    • Cell Culture Studies : In vitro experiments using H9c2 cardiomyoblasts revealed that this compound treatment reduced cell death and apoptosis markers induced by isoprenaline. The protective role of this compound was attributed to its ability to maintain EET levels and modulate related signaling pathways .
  • Biological Activity Summary
    The biological activity of this compound can be summarized as follows:
    • Inhibition of sEH : Leads to increased levels of EETs.
    • Cardioprotection : Reduces hypertrophic responses in cardiac tissues.
    • Anti-inflammatory Effects : Modulates inflammatory pathways through altered lipid mediator profiles.

  • The compound this compound demonstrates significant biological activity through its role as a soluble epoxide hydrolase inhibitor. Its ability to enhance EET levels provides promising avenues for therapeutic interventions in cardiovascular diseases characterized by hypertrophy and inflammation. Further research is warranted to explore its full potential and clinical applications.
  • References
    • "Soluble epoxide hydrolase inhibitor, this compound, protects against isoprenaline-induced cardiac hypertrophy," PMC3623051.

Q & A

Q. Educational Research Context (Technology Uses and Perceptions Survey)

Q. What is TUPS, and how does it address gaps in technology integration research?

this compound (Technology Uses and Perceptions Survey) is a validated instrument designed to assess educators' perceptions, skill levels, and barriers to technology adoption. It provides quantitative and qualitative data to identify professional development (PD) needs, inform technology infrastructure planning, and evaluate interventions. Unlike generic surveys, this compound links responses to the Technology Integration Matrix (TIM) framework, enabling alignment of PD with classroom practice tiers (e.g., Entry, Adaptation, Transformation) .

Q. How should this compound data be structured for robust statistical analysis?

this compound data is typically organized into:

  • Demographics : Grade level, subject area, years of experience.
  • Perception metrics : Likert-scale responses (1–5) on technology usefulness, self-reported skill levels, and perceived barriers.
  • Open-ended responses : Qualitative insights on PD preferences.
    Advanced analyses use the This compound Data Analysis Template , which generates quadrant graphs to highlight high-priority PD areas (e.g., technologies rated as highly useful but with low skill levels). Cross-tabulation with TIM-O (Technology Integration Matrix Observation) data can validate self-reported skills against observed classroom practices .

Q. How can researchers resolve contradictions between self-reported this compound data and observational findings?

Contradictions often arise from overestimation of skills in self-reports. To address this:

  • Triangulate this compound data with TIM-O observations to quantify discrepancies.
  • Apply regression models to identify predictors of over/underestimation (e.g., years of experience, prior PD attendance).
  • Use item-level analysis (e.g., differential item functioning) to detect biased survey items .

Q. What advanced methods are used to derive latent constructs from this compound item-level data?

Researchers employ exploratory factor analysis (EFA) and confirmatory factor analysis (CFA) to group this compound items into latent variables (e.g., "Digital Pedagogy Readiness" or "Infrastructure Satisfaction"). For example, a 2020 study identified a latent construct for "Collaborative Technology Use" by clustering items related to shared digital tools and peer mentoring. This approach mirrors large-scale surveys like TALIS, enabling cross-study comparisons .

Q. II. Biomedical Research Context (Soluble Epoxide Hydrolase Inhibitor)

Q. What is this compound's mechanism of action in soluble epoxide hydrolase (sEH) inhibition?

this compound (tert-urea phenyl sulfonamide) is a potent sEH inhibitor that blocks the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) to less active diols (DHETs). In vitro, this compound exhibits an IC₅₀ of 3.2 nM for sEH and >100 μM selectivity over protein phosphatases, making it ideal for studying EET-mediated pathways in metabolic and cardiovascular diseases .

Q. How do researchers optimize this compound dosing in preclinical models to avoid off-target effects?

Key considerations include:

  • Pharmacokinetics : this compound has a half-life of 12–21 hours in rodents, requiring once-daily oral dosing (0.65 mg/kg) to maintain tissue levels.
  • Tissue-specific effects : In cardiac hypertrophy models, this compound reduces 20-HETE (a pro-hypertensive metabolite) by 87% in heart microsomes but increases renal CYP1A1 expression by 260%, necessitating organ-specific toxicity screens .

Q. How can contradictory findings about this compound's tissue-specific effects be resolved?

For example, this compound suppresses isoprenaline-induced CYP1A1 in the heart (-83%) but induces it in the kidney (+260%):

  • Mechanistic studies : Use siRNA knockdowns to isolate sEH-dependent vs. independent pathways.
  • Metabolomic profiling : LC-ESI-MS quantifies this compound's impact on AA metabolites (e.g., EETs, DHETs) across tissues.
  • Dose-response curves : Identify thresholds for paradoxical effects, as seen in renal CYP1A1 induction at high doses .

Q. What experimental designs are critical for studying this compound in protein oxidation dynamics?

  • Kinetic absorption spectroscopy : Measures this compound-induced triplet-state decay rates (e.g., k=1.2×103s1k = 1.2 \times 10^3 \, \text{s}^{-1}) in cytochrome c.
  • Molecular dynamics simulations : Model this compound-protein binding flexibility to explain electron transfer variability.
  • Control experiments : Compare wild-type vs. sEH-knockout models to isolate this compound-specific effects .

Q. Methodological Recommendations

  • Educational : Use TIM-O/TUPS integration for longitudinal PD impact studies .
  • Biomedical : Pair LC-ESI-MS with siRNA knockdowns to dissect this compound's dual tissue effects .

Properties

Molecular Formula

C14H18F3N3O4S

Molecular Weight

381.37 g/mol

IUPAC Name

1-(1-methylsulfonylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C14H18F3N3O4S/c1-25(22,23)20-8-6-11(7-9-20)19-13(21)18-10-2-4-12(5-3-10)24-14(15,16)17/h2-5,11H,6-9H2,1H3,(H2,18,19,21)

InChI Key

YORLNOBDSZJFQQ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TUPS

Origin of Product

United States

Synthesis routes and methods

Procedure details

Intermediate 42 (152 mg, 0.5 mmol) was reacted with methanesulfonyl chloride by Method E. Recrystallization from EtOAc:acetone afforded compound 55 (160 mg, 84%) as a white solid: Mp 233-234° C. 1H NMR (500 MHz, DMSO-d6) δ 8.57 (s, 1H), 7.47 (d, J=9.0 Hz, 2H), 7.22 (d, J=8.6 Hz, 2H), 6.29 (d, J=7.5 Hz, 1H), 3.64-3.55 (m, 1H), 3.47 (d, J=12.2 Hz, 2H), 2.91-2.84 (m, 5H), 1.94-1.88 (m, 2H), 1.50-1.40 (m, 2H). Purity 98%. HRMS calculated for C14H18F3N3O4S−H+ 380.0892. found (ESI(−), [M−H]) 380.0931.
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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